molecular formula C8H5FN2 B3350367 2-Fluoroquinoxaline CAS No. 2712-12-1

2-Fluoroquinoxaline

Cat. No.: B3350367
CAS No.: 2712-12-1
M. Wt: 148.14 g/mol
InChI Key: RWYDWNBCELWNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoroquinoxaline is a chemical compound with the molecular formula C8H5FN2 . It has a molecular weight of 148.14 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5FN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H . This indicates the specific arrangement and bonding of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, quinoxaline derivatives have been studied for their potential as antiviral agents . Some halophenyl pyrrolo[2,3-b]quinoxaline derivatives have shown inhibitory effects at subtoxic concentrations .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Future Directions

Quinoxaline derivatives, such as 2-Fluoroquinoxaline, are a promising area of research in medicinal chemistry. They have shown potential as antiviral drugs, and there is growing interest in developing compounds with a quinoxaline moiety for antiviral treatment . Further investigation into this scaffold may yield even more encouraging results .

Mechanism of Action

Target of Action

The primary targets of 2-Fluoroquinoxaline, a member of the fluoroquinolones family, are bacterial enzymes DNA topoisomerase IV and DNA gyrase . These enzymes are essential for bacterial DNA replication . The fluoroquinolones family has a unique mechanism of action, different from other groups of antibacterials, which allows them to treat infectious diseases caused by strains resistant to many other classes of antibacterials .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving (1) conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and (2) generation of a double-strand break by denaturation of the topoisomerase .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in bacterial DNA synthesis . By inhibiting DNA topoisomerase IV and DNA gyrase, this compound disrupts bacterial DNA replication, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound, like other fluoroquinolones, are characterized by their enhanced penetration ability through cell membranes . This property, along with their effects on bacterial DNA gyrase, contributes to their high antibacterial activity . .

Result of Action

The result of this compound’s action is the inhibition of bacterial DNA replication, leading to bacterial cell death . This makes it a potent antibacterial agent, capable of treating infectious diseases caused by strains resistant to many other classes of antibacterials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of the fluorine atom in Fluoroquinolones makes them highly electronegative, strong, recalcitrant, and less compatible with microbial degradation . This could potentially affect the environmental persistence and bioavailability of this compound.

Biochemical Analysis

Biochemical Properties

It is known that quinoxalines, including 2-Fluoroquinoxaline, have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial

Cellular Effects

It is known that quinoxalines can exhibit a high level of antibacterial activity due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase . The specific impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is still under study.

Molecular Mechanism

It is known that quinoxalines can inhibit bacterial DNA-gyrase . This suggests that this compound might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that quinoxalines can exhibit a high level of antibacterial activity . This suggests that this compound might have similar stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that quinoxalines can exhibit a high level of antibacterial activity . This suggests that this compound might have similar threshold effects, as well as toxic or adverse effects at high doses in animal models.

Metabolic Pathways

It is known that quinoxalines can exhibit a high level of antibacterial activity . This suggests that this compound might interact with certain enzymes or cofactors and have effects on metabolic flux or metabolite levels.

Transport and Distribution

It is known that quinoxalines can exhibit a high level of antibacterial activity . This suggests that this compound might interact with certain transporters or binding proteins and have effects on its localization or accumulation.

Subcellular Localization

It is known that quinoxalines can exhibit a high level of antibacterial activity . This suggests that this compound might have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Properties

IUPAC Name

2-fluoroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYDWNBCELWNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449111
Record name 2-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2712-12-1
Record name 2-fluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution containing quinoxaline (15.6 g), 120 mmol) and iodine (30.5 g, 120 mmol) in CF2ClCFCl2 (150 ml) was placed in a fluorination apparatus fitted with a drying tube filled with soda lime. Elemental fluorine (165 mmol) as a 10% mixture in nitrogen was then passed through the stirred solution using narrow bore PTFE tubing at ca. 40 ml/min. After the fluorine had been added the solution was poured into 10% aqueous sodium metabisulfite solution (300 ml), neutralised with sodium bicarbonate and continuously extracted with dichloromethane for 24 hours. The organic extracts were dried and evaporated to an oil (13.6 g). GC/MS analysis showed a 49% conversion of quinoxaline. The oil was purified by column chromatography on silica gel using dichloromethane as eluant to give pure 2-fluoroquinoxaline as a pale yellow oil (5.30 g, 62% based on 49% conversion); RF 0.53; δH (200 MHz; CDCl3 ; Me4Si) 7.7 ppm (2H, m), 7.9 (1H, m), 8.1 (1H, m), 8.67 (1H, d, JH,F 7.9, H-3); δF (250 MHZ; CDCl3 ; Me4Si) -75.1 ppm (s); δC (50.3 MHz, CDC13, Me4Si) 128.4 ppm (d, 4JC,F 1.6, C-8), 129.4 (s, C-7), 129.45 (s, C-6), 131.6 (s, C-5), 136.5 (d, 2JC,F 42.6, C-3), 139.72 (d, 3JC,F 10.9, C-8a), 141.52 (d 4JC,F 1.8, C-4a), 156.74 (d, 1JC-F 256.0, C-2); m/z (E1+) 148 (M+, 100), 129 (20), 121 (12), 103 (17), 76 (24), 50 (17); and 2,3-difluoroquinoxaline (0.27 g, 3%) as a pale yellow solid; RF 0.75; δH (400 MHz, CDCl3, Me4Si) 7.79 ppm (2H, m, Ar-H), 7.99 (2H, m, Ar-H); δC (50 MHz, CDCl3, Me4Si) 127.8 (s, C-8), 130.4 (s, C-7), 130.4 (s, C-7), 138.4 (d d, 3JC-F 5.4, C-4a), 146.1 (d d, 1JC-F 261.3,2JC-F 39.5, C-2); δF (235 MHz, CDCl3, CFCl3) -82.8 ppm (s); m/z (E1+) 166 (M+, 100%), 139 (11).
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
30.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
CF2ClCFCl2
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
fluorine
Quantity
165 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

A mixture of 2-chloroquinoxaline (1.65 g, 10 mmol), potassium fluoride (1.16 g, 20 mmol) and dry dimethyl sulfoxide (10 mL) was heated with stirring for 4 h. After cooling to room temperature the mixture was filtered through silica gel with 10% ether/hexane as the eluent to afford 2-fluoroquinoxaline as a colorless oil.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoroquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Fluoroquinoxaline
Reactant of Route 3
2-Fluoroquinoxaline
Reactant of Route 4
Reactant of Route 4
2-Fluoroquinoxaline
Reactant of Route 5
2-Fluoroquinoxaline
Reactant of Route 6
2-Fluoroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.